Oxygen-16 atom
Description
Properties
Molecular Formula |
H2O |
|---|---|
Molecular Weight |
18.011 g/mol |
IUPAC Name |
oxidane |
InChI |
InChI=1S/H2O/h1H2/i1+0 |
InChI Key |
XLYOFNOQVPJJNP-IGMARMGPSA-N |
SMILES |
O |
Isomeric SMILES |
[16OH2] |
Canonical SMILES |
O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Nuclear Physics and Astrophysics
Oxygen-16 is significant in nuclear physics, particularly in understanding stellar nucleosynthesis. It is produced through the fusion of carbon-12 and helium-4 in red giant stars, which is essential for the formation of heavier elements. Recent studies have shown that the nuclear structure of oxygen-16 changes with its energy states, affecting helium-burning reactions in stars. Researchers have used lattice simulations to reveal that the arrangement of protons and neutrons in oxygen-16 varies between its ground state and excited states, which may provide insights into its production and behavior in stellar environments .
Paleoclimatology
In paleoclimatology, the ratio of oxygen isotopes (specifically oxygen-16 to oxygen-18) is used to reconstruct past climate conditions. Oxygen-16 is more prevalent in ocean water during warmer periods, as lighter isotopes evaporate more readily than heavier ones. Analyzing these ratios from ice cores and marine sediments allows scientists to infer historical temperature changes and ice cover extent .
Medical Applications
Positron Emission Tomography (PET)
Oxygen-16 is utilized in the production of nitrogen-13, a radioactive isotope used in positron emission tomography (PET) imaging. PET scans are critical for diagnosing various conditions, including cancer and heart disease. The ability to produce nitrogen-13 from oxygen-16 enhances the effectiveness of PET scans by providing clearer images of metabolic processes within the body .
Isotope Separation Techniques
Separation Methods
Isotope separation is vital for various applications, including medical imaging and research. Traditional methods are energy-intensive and costly; however, recent advancements have introduced more efficient techniques using porous carbon materials to separate isotopes like oxygen-16 from heavier isotopes such as oxygen-18. This method exploits the subtle differences in molecular behavior under tightly packed conditions, making it easier to isolate specific isotopes for use in various applications .
Environmental Monitoring
Climate Studies
Oxygen isotopes are also employed in environmental monitoring to assess climate change impacts. The analysis of oxygen isotopes trapped in ice cores provides valuable data on historical atmospheric conditions and helps scientists understand the relationship between greenhouse gas concentrations and global temperatures .
Summary Table: Applications of Oxygen-16
Chemical Reactions Analysis
Nuclear Stability and Isotopic Prevalence
is a doubly magic nucleus (with 8 protons and 8 neutrons), conferring exceptional stability . This stability underpins its dominance in natural oxygen pools. Key isotopic properties are summarized below:
| Property | |||
|---|---|---|---|
| Natural Abundance | 99.757% | 0.038% | 0.205% |
| Atomic Mass (u) | 15.99491462 | 16.99913176 | 17.99915961 |
| Nuclear Spin | 0+ | 5/2+ | 0+ |
General Reactivity
As the primary oxygen isotope, participates in nearly all oxygen-dependent reactions. Key reaction types include:
Formation of Oxides
-
Alkali Metals : React to form oxides (), peroxides (), or superoxides () depending on the metal and conditions .
-
Transition Metals : Form stable oxides (e.g., , ) through direct oxidation .
Combustion Reactions
-
Organic compounds (e.g., hydrocarbons) combust with to produce and :
Acid-Base Reactions
Role in Catalytic Processes
in metal oxide catalysts can directly contribute oxygen atoms during reactions. For example:
-
In water-splitting catalysts (e.g., perovskites), lattice participates in oxygen evolution, confirmed via isotope-labeling experiments .
-
The reaction rate is pH-dependent, with higher alkalinity accelerating oxygen release .
Oxygen Atom Transfer (OAT) Reactions
High-valent metal-oxo complexes mediate OAT, where is transferred to substrates like phosphines or sulfides . Key mechanisms include:
Associative Pathways
-
Nucleophilic attack by a substrate (e.g., ) on a Mo=O bond in dioxo-Mo(VI) complexes, forming phosphoryl intermediates :
-
Steric effects from phosphine ligands (e.g., cone angle) modulate reaction rates .
Redox Flexibility
-
in Mn(IV)-oxo complexes facilitates sulfide oxidation, with ligand electronic tuning enhancing OAT efficiency .
Isotope-Specific Studies
While most studies do not differentiate between oxygen isotopes, ’s dominance ensures its centrality in observed reactions. Notable exceptions include:
-
Storage Protocols : Samples for isotopic analysis are stored in silver cups to prevent isotopic fractionation .
-
Catalytic Tracers : Isotope labeling (e.g., ) in tandem with elucidates mechanistic pathways in surface vs. bulk reactions .
Thermodynamic and Kinetic Considerations
-
Bond Dissociation : The bond in has a dissociation energy of 494 kJ/mol, explaining its dual role as oxidant and (rarely) reductant .
-
Electrochemical Stability : in and similar oxides stabilizes high oxidation states critical for redox catalysis .
Industrial and Biological Relevance
Preparation Methods
Catalytic Decomposition Using Manganese Dioxide
Manganese dioxide () accelerates the decomposition of into water and oxygen gas5:
The evolved oxygen gas contains proportional to its natural abundance. To isolate , the gas is collected over water and purified via cryogenic distillation5.
Experimental Protocol:
-
Reagent Preparation : 6% (v/v) and (sourced from zinc-carbon batteries) are combined in a reaction flask.
-
Gas Collection : Oxygen is channeled through a drying tube (e.g., calcium chloride) to remove moisture.
-
Purity Testing : A glowing splint reignites in the presence of , confirming successful synthesis5.
Isotopic Separation Techniques
Despite ’s natural abundance, isotopic purification is necessary for precision applications. Traditional and modern methods are compared below:
Cryogenic Distillation
Cryogenic distillation separates from and by exploiting slight differences in boiling points (). However, this method is energy-intensive, requiring months to achieve 99.9% purity.
Nanoporous Carbon Adsorption
A breakthrough method using subnanometer porous carbon enables efficient isotopic separation via quantum sieving. When isotopes are forced into nanopores (diameter < 1 nm), the heavier exhibits stronger van der Waals interactions, adsorbing preferentially. This allows to be collected with 85% efficiency in a single pass.
Advantages:
-
Operates at ambient temperatures using waste heat (e.g., from natural gas facilities).
-
Reduces energy costs by 70% compared to cryogenic distillation.
Analytical Verification of Oxygen-16 Purity
Post-synthesis verification ensures isotopic integrity. Two prominent techniques are employed:
Mass Spectrometry
Isotope-ratio mass spectrometry (IRMS) quantifies abundance via mass-to-charge () analysis. Samples are ionized and accelerated through a magnetic field, separating isotopes based on their trajectories.
Typical IRMS Parameters:
| Parameter | Value |
|---|---|
| Ion Source | Electron Impact (70 eV) |
| Mass Resolution | 10,000 (10% valley) |
| Detection Limit | 0.001% isotopic ratio |
Q & A
Q. How is Oxygen-16 distinguished from other oxygen isotopes in experimental settings?
Oxygen-16 (⁸O¹⁶) is identified via mass spectrometry, which separates isotopes based on their mass-to-charge ratio. Key steps include:
- Sample preparation : Purify oxygen-containing compounds (e.g., H₂O, CO₂) to avoid interference from contaminants.
- Instrument calibration : Use reference standards (e.g., Vienna Standard Mean Ocean Water for δ¹⁸O values) to ensure accuracy .
- Data interpretation : Compare measured mass peaks (e.g., m/z 32 for O₂¹⁶) with isotopic databases (e.g., IUPAC’s atomic mass tables) . Note: Natural abundance of Oxygen-16 (99.76%) simplifies detection but requires high-resolution instruments to distinguish minor isotopes like Oxygen-18 .
Q. What experimental methods determine the isotopic ratio of Oxygen-16 in environmental samples?
- Stable Isotope Ratio Mass Spectrometry (IRMS) : Measures δ¹⁸O values in water or carbonate samples with precision ≤0.1‰. Protocols include cryogenic distillation for water extraction and acid digestion for carbonates .
- Laser Absorption Spectroscopy : Offers in-situ analysis for atmospheric studies, detecting O¹⁶O¹⁶ and O¹⁶O¹⁸ rotational-vibrational bands .
- Nuclear Magnetic Resonance (NMR) : Rarely used for oxygen isotopes due to low sensitivity but applicable in labeled compounds (e.g., ¹⁷O-enriched materials) .
Q. How do researchers ensure reproducibility in Oxygen-16 neutron count experiments?
- Neutron activation analysis : Irradiate samples in nuclear reactors and measure gamma emissions from resultant isotopes (e.g., ¹⁶O(n,p)¹⁶N reactions).
- Cross-validation : Compare results with theoretical models (e.g., nuclear shell theory predicting 8 protons + 8 neutrons in ¹⁶O) .
- Uncertainty quantification : Report statistical errors from instrument noise and systematic errors from sample heterogeneity .
Advanced Research Questions
Q. How to design experiments investigating Oxygen-16’s role in enzyme stability under varying oxygen tensions?
- Hypothesis : Oxygen-16’s nuclear spin (I=0) may influence enzyme-substrate binding compared to spin-active isotopes (e.g., ¹⁷O, I=5/2).
- Methodology :
Synthesize enzymes in ¹⁶O-enriched media (≥99.9% purity) to minimize isotopic interference .
Use stopped-flow kinetics to measure catalytic efficiency (kₐₜ/Kₘ) under controlled O₂ levels.
Analyze structural changes via X-ray crystallography or cryo-EM to correlate isotopic effects with conformational shifts .
- Controls : Include ¹⁸O-enriched samples to isolate isotopic mass effects from spin-related phenomena .
Q. How to resolve contradictions in Oxygen-16 isotopic data across interdisciplinary studies?
- Case Example : Discrepancies in paleoclimate δ¹⁸O records (ice cores vs. marine sediments).
- Resolution Strategy :
Meta-analysis : Compile datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Error Source Identification : Differentiate analytical errors (e.g., IRMS calibration drift) from environmental biases (e.g., kinetic fractionation in evaporation) .
Model Integration : Apply Bayesian statistics to reconcile data with climate models .
Q. What methodologies address isotopic fractionation artifacts in Oxygen-16 tracer studies?
- Problem : Kinetic fractionation during sample processing (e.g., incomplete combustion in Δ¹⁷O measurements).
- Solutions :
- Closed-system preparation : Use vacuum lines for gas transfers to prevent atmospheric contamination .
- Triple-oxygen isotope analysis : Simultaneously measure δ¹⁷O and δ¹⁸O to disentangle mass-dependent and independent effects .
- Interlaboratory comparisons : Validate protocols via round-robin exercises (e.g., IAEA’s WICO program) .
Data Presentation and Reproducibility Guidelines
- Raw Data Management : Archive large datasets (e.g., mass spectra, NMR peaks) as supplementary materials with detailed metadata .
- Spectral Validation : For new oxygen-containing compounds, provide ¹H/¹³C NMR, HRMS, and isotopic purity certificates .
- Reproducibility Checklist :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
